molecular formula C9H12O4 B6336487 Norpinane-3,3-dicarboxylic acid CAS No. 5164-32-9

Norpinane-3,3-dicarboxylic acid

Cat. No.: B6336487
CAS No.: 5164-32-9
M. Wt: 184.19 g/mol
InChI Key: NGXQMCXOIGSTNL-UHFFFAOYSA-N
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Description

Norpinane-3,3-dicarboxylic acid is a bicyclic organic compound with the molecular formula C9H12O4. It is also known by its IUPAC name, bicyclo[3.1.1]heptane-3,3-dicarboxylic acid. This compound is characterized by its unique structure, which includes two carboxylic acid groups attached to a norpinane skeleton. It is a white solid at room temperature and is primarily used in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norpinane-3,3-dicarboxylic acid can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Norpinane-3,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Norpinane-3,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of norpinane-3,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .

Comparison with Similar Compounds

    Norbornene-2,3-dicarboxylic acid: Similar in structure but differs in the position of the carboxylic acid groups.

    Cyclohexane-1,2-dicarboxylic acid: Another dicarboxylic acid with a different ring structure.

    Phthalic acid: A benzene derivative with two carboxylic acid groups.

Uniqueness: Norpinane-3,3-dicarboxylic acid is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. Its rigidity and specific functional groups make it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

bicyclo[3.1.1]heptane-3,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-7(11)9(8(12)13)3-5-1-6(2-5)4-9/h5-6H,1-4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXQMCXOIGSTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1CC(C2)(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60789425
Record name Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60789425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5164-32-9
Record name Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60789425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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